Enoxacina
Descripción general
Descripción
La enoxacina es un agente antibacteriano fluoroquinolónico de amplio espectro. Se utiliza principalmente en el tratamiento de infecciones del tracto urinario y gonorrea . La this compound funciona inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, que son esenciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano .
Aplicaciones Científicas De Investigación
La enoxacina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La enoxacina ejerce sus efectos antibacterianos inhibiendo las enzimas bacterianas ADN girasa y topoisomerasa IV . Estas enzimas son cruciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al inhibir estas enzimas, la this compound evita la replicación del ADN bacteriano, lo que lleva a la muerte de las células bacterianas .
Compuestos similares:
- Norfloxacina
- Lomefloxacina
- Ciprofloxacina
- Moxifloxacina
Comparación: La this compound es similar a otras fluoroquinolonas como la norfloxacina y la lomefloxacina en términos de su actividad antibacteriana de amplio espectro . Es menos activa contra los enterococos en comparación con la ciprofloxacina y la moxifloxacina . La capacidad única de la this compound para mejorar la interferencia del ARN y modular el procesamiento de microARN la diferencia de otras fluoroquinolonas .
La actividad de amplio espectro de la this compound, combinada con sus propiedades únicas, la convierte en un compuesto valioso tanto en entornos clínicos como de investigación.
Análisis Bioquímico
Biochemical Properties
Enoxacin is bactericidal, meaning it kills bacteria. Its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This enzyme allows the untwisting required to replicate one DNA double helix into two . Enoxacin is active against both Gram-positive and Gram-negative bacteria .
Cellular Effects
Enoxacin has been found to have various effects on cells. For instance, it has been shown to enhance RNA interference and promote microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, enoxacin also manifests a limitation of cancer invasiveness .
Molecular Mechanism
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II) . By binding to this enzyme, enoxacin prevents bacterial DNA replication, transcription, repair, and recombination .
Temporal Effects in Laboratory Settings
In laboratory settings, the bactericidal effects of enoxacin increase with increasing ratios of peak concentrations to MIC . Little or no effect is observed following the second and third dose against regrowing strains .
Dosage Effects in Animal Models
In animal studies, pregnant animals were given enoxacin and some babies were born with problems . Enoxacin, like other fluoroquinolones, can cause degenerative changes in weight-bearing joints of young animals .
Metabolic Pathways
Enoxacin is metabolized in the liver. Some isozymes of the cytochrome P-450 hepatic microsomal enzyme system are inhibited by enoxacin . After a single dose, more than 40% is recovered in urine by 48 hours as unchanged drug .
Transport and Distribution
Enoxacin is distributed widely throughout the body, with a dose-independent apparent volume of distribution . It is well distributed into renal and prostatic tissue; the concentrations achieved in these tissues tend to exceed the MICs for most urinary pathogens .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La enoxacina se puede sintetizar mediante un proceso de varios pasos que implica la reacción del ácido 1-etil-6-fluoro-1,4-dihidro-4-oxo-7-piperazin-1-il-1,8-naftiridina-3-carboxílico con varios reactivos en condiciones controladas . El proceso suele implicar el uso de agentes reguladores del pH para aumentar la solubilidad de la this compound en agua, seguido de la selección de agentes reguladores isoosmóticos apropiados para estabilizar el compuesto .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con los requisitos clínicos para la actividad antibacteriana .
Análisis De Reacciones Químicas
Tipos de reacciones: La enoxacina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: La this compound reacciona con radicales hidroxilo y oxígeno singlete, especialmente en entornos acuosos.
Reducción: Se pueden utilizar agentes reductores específicos para modificar la estructura química de la this compound.
Sustitución: La this compound puede sufrir reacciones de sustitución con varios nucleófilos en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de varios derivados oxidados .
Comparación Con Compuestos Similares
- Norfloxacin
- Lomefloxacin
- Ciprofloxacin
- Moxifloxacin
Comparison: Enoxacin is similar to other fluoroquinolones like norfloxacin and lomefloxacin in terms of its broad-spectrum antibacterial activity . it is less active against enterococci compared to ciprofloxacin and moxifloxacin . Enoxacin’s unique ability to enhance RNA interference and modulate microRNA processing sets it apart from other fluoroquinolones .
Enoxacin’s broad-spectrum activity, combined with its unique properties, makes it a valuable compound in both clinical and research settings.
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZIJYBMGIQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022984 | |
Record name | Enoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.09e+00 g/L | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II). | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74011-58-8 | |
Record name | Enoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74011-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enoxacin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | enoxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-224 °C, 220 - 224 °C | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Enoxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase []. This enzyme is crucial for bacterial DNA replication and transcription. By blocking its function, Enoxacin prevents bacterial growth and proliferation.
A: Enoxacin binds to the B2 subunit of vacuolar H+-ATPase (V-ATPase), disrupting its interaction with microfilaments []. This interaction is important for osteoclast function, and its disruption by Enoxacin leads to inhibition of osteoclastogenesis and bone resorption [, ].
A: Yes, Enoxacin has been shown to enhance microRNA (miRNA) processing by stabilizing the Dicer complex, an enzyme responsible for miRNA maturation []. This stabilization leads to increased miRNA levels, which can have diverse downstream effects on gene expression.
A: Research suggests that Enoxacin can reduce the expression of miR-34a-5p in preadipocytes []. This reduction leads to an upregulation of miR-34a-5p target genes, such as Fgfr1, Klb, and Sirt1, ultimately enhancing FGF21 signaling and promoting beige adipogenesis. This mechanism is thought to contribute to Enoxacin's ability to mitigate diet-induced obesity [].
ANone: The molecular formula of Enoxacin is C19H22FN3O3, and its molecular weight is 359.4 g/mol. Unfortunately, the provided research papers do not include specific spectroscopic data for Enoxacin.
ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of Enoxacin. There is limited information regarding its material compatibility and stability under various conditions.
ANone: Enoxacin is not known to possess catalytic properties. Its primary mode of action revolves around binding and inhibiting specific target proteins, such as bacterial DNA gyrase and V-ATPase.
A: Yes, in silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicology) models, have been employed to investigate the potential binding mechanisms of Enoxacin and its derivatives []. These analyses help assess the drug-likeness of the compounds and guide the development of more potent inhibitors.
A: Studies indicate that the carboxyl group at the third carbon atom, fluorine at the seventh carbon atom, and nitrogen at the eighth position of the naphtyridine ring are essential for Enoxacin's anticancer properties [].
ANone: The provided research papers mainly focus on the immediate pharmacokinetic properties and biological effects of Enoxacin. Information on its long-term stability under various conditions or specific formulation strategies to enhance stability, solubility, or bioavailability is limited.
ANone: The provided research papers do not delve into specific SHE regulations. As with all pharmaceuticals, Enoxacin's development, manufacturing, and use are subject to strict regulatory guidelines to ensure its safety and efficacy.
A: Enoxacin is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours [, ]. It is widely distributed in body fluids and tissues, including bronchial secretions and lung tissue []. Enoxacin is primarily metabolized in the liver to its major metabolite, 4-oxo-Enoxacin, and excreted mainly through the kidneys [, ].
A: Yes, ingesting Enoxacin after a meal has been shown to increase its absorption [].
A: Enoxacin's clearance is reduced in patients with renal impairment, leading to a prolonged elimination half-life []. Dosage adjustments are necessary for individuals with creatinine clearances below 30 ml/min to avoid drug accumulation and potential toxicity [].
A: When co-administered with fenbufen, Enoxacin has shown circadian variation in its convulsive activity in mice []. The susceptibility to Enoxacin-induced convulsions was higher between 3:00 PM and 6:00 PM and lower between 9:00 AM and 3:00 PM, potentially attributed to variations in brain Enoxacin levels [].
A: Studies have shown that Enoxacin is effective against various bacterial infections when administered both orally and intravenously. For instance, in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis, oral Enoxacin was found to be as effective as intravenous vancomycin [].
A: Yes, Enoxacin has demonstrated efficacy in various animal models of bacterial infections. For example, it effectively treated experimental Pseudomonas corneal ulcers in rabbits, significantly reducing bacterial counts in corneas [].
ANone: While in vitro studies show promising anticancer activity, more extensive in vivo research is needed to confirm Enoxacin's efficacy as an anticancer agent.
A: Enoxacin exhibits a relatively low frequency of bacterial resistance development in vitro []. For instance, the mutation frequency of Pseudomonas aeruginosa in the presence of Enoxacin was significantly lower compared to nalidixic acid [].
ANone: The primary mechanism of resistance to Enoxacin and other fluoroquinolones often involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of this class of antibiotics. These mutations can reduce the binding affinity of Enoxacin to these enzymes, rendering the drug less effective.
ANone: While Enoxacin is generally well-tolerated, information on its potential long-term effects, particularly in the context of chronic use for conditions like major depressive disorder (MDD), is limited and requires further investigation.
A: Yes, Bis-Enoxacin, a bisphosphonate derivative of Enoxacin, has been studied for its ability to target bone tissue []. This derivative shows promise as a bone-directed antibiotic and anti-resorptive agent, potentially useful in conditions involving bone loss.
ANone: The provided research papers do not extensively explore the use of biomarkers to predict Enoxacin efficacy, monitor treatment response, or identify adverse effects.
A: High-performance liquid chromatography (HPLC) is widely used to determine Enoxacin concentrations in various biological samples, including plasma, urine, saliva, and tissue [, , , ].
ANone: The provided research papers primarily focus on Enoxacin's pharmacological properties and do not contain information about its environmental impact or degradation pathways.
A: Yes, the formulation of Enoxacin can affect its dissolution rate. For example, Enoxacin dispersible tablets exhibited bioequivalence to conventional Enoxacin tablets, suggesting similar dissolution profiles and absorption characteristics [].
ANone: Details regarding the specific validation parameters (accuracy, precision, specificity) of the analytical methods employed in the provided research papers are not included.
ANone: The research papers do not provide details about the specific quality control and assurance measures implemented during Enoxacin's development, manufacturing, and distribution.
ANone: Information regarding Enoxacin's potential to elicit immune responses or strategies to modulate its immunogenicity is not provided in the research papers.
ANone: The provided research papers do not cover Enoxacin's interactions with drug transporters. Further research is needed to understand how these interactions might affect its pharmacokinetic profile.
A: Yes, Enoxacin can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is responsible for the metabolism of various drugs, including theophylline [, , ].
A: Co-administration of Enoxacin and theophylline can significantly increase theophylline plasma concentrations, potentially leading to theophylline toxicity [, , ]. Careful monitoring of theophylline levels and dose adjustments are crucial when these drugs are used concurrently.
ANone: The research primarily focuses on Enoxacin's pharmacological aspects, and specific details regarding its biocompatibility and biodegradability are not included.
A: The choice of an alternative antibiotic depends on the specific bacterial infection and its susceptibility profile. For example, while Enoxacin has shown efficacy against methicillin-resistant Staphylococcus aureus endocarditis in a rabbit model, vancomycin remains a viable treatment option [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.